molecular formula C8H14F3NO2S B13634584 [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide

[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide

Katalognummer: B13634584
Molekulargewicht: 245.26 g/mol
InChI-Schlüssel: BGNUQLGMWGBNIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide typically involves the introduction of a trifluoromethyl group to a cyclohexyl ring followed by the attachment of a methanesulfonamide group. One common method involves the reaction of cyclohexyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.

Wissenschaftliche Forschungsanwendungen

[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(Trifluoromethyl)cyclohexyl]methanesulfonamide
  • [3-(Trifluoromethyl)cyclohexyl]methanamine
  • [5-(Trifluoromethyl)-2-furyl]methylamine

Uniqueness

[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the cyclohexyl ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H14F3NO2S

Molekulargewicht

245.26 g/mol

IUPAC-Name

[3-(trifluoromethyl)cyclohexyl]methanesulfonamide

InChI

InChI=1S/C8H14F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h6-7H,1-5H2,(H2,12,13,14)

InChI-Schlüssel

BGNUQLGMWGBNIS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)C(F)(F)F)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.